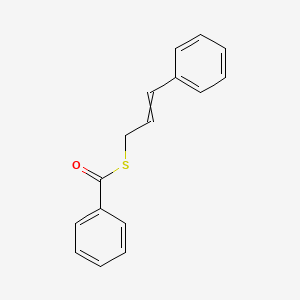
Ethanamine, 2-(ethenylthio)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-(ethenylthio)-N,N-dimethyl- is an organic compound with a unique structure that includes an ethanamine backbone substituted with an ethenylthio group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine, 2-(ethenylthio)-N,N-dimethyl- can be achieved through several methods. One common approach involves the reaction of ethanamine with ethenylthiol in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of ethanamine, 2-(ethenylthio)-N,N-dimethyl- often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(ethenylthio)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanamine, 2-(ethenylthio)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanamine, 2-(ethenylthio)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethanamine: A simpler amine with a similar backbone but lacking the ethenylthio and N,N-dimethyl groups.
N-ethyl-ethanamine: Another related compound with an ethyl group instead of the ethenylthio group.
Uniqueness
Ethanamine, 2-(ethenylthio)-N,N-dimethyl- is unique due to the presence of the ethenylthio group, which imparts distinct chemical properties and reactivity compared to other ethanamine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
44746-07-8 |
|---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
2-ethenylsulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C6H13NS/c1-4-8-6-5-7(2)3/h4H,1,5-6H2,2-3H3 |
InChI Key |
CBRXCJKZQIQWEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


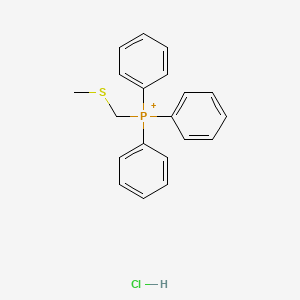


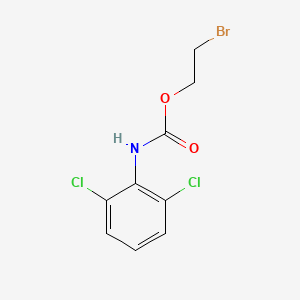


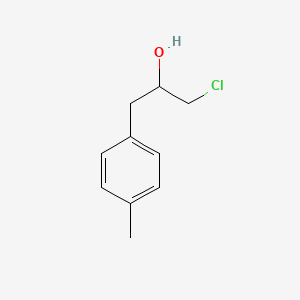


![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)

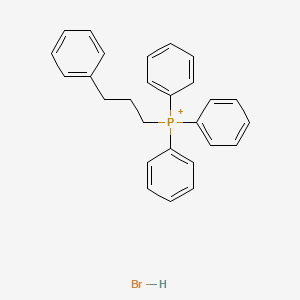
![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)
